molecular formula C11H17N3O2 B13641463 Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13641463
M. Wt: 223.27 g/mol
InChI Key: MWPFCTBRAJUQNK-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a pyrazole-containing compound with a molecular structure featuring a cyclopropylamino group at the C2 position and a butanoate ester moiety at the C4 position. Pyrazole derivatives are widely explored in pharmaceutical and agrochemical research due to their versatile biological activities, including kinase inhibition, antimicrobial properties, and pesticidal effects .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3

InChI Key

MWPFCTBRAJUQNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CC=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves the following key steps:

  • Construction of the butanoate backbone with appropriate substitution.
  • Introduction of the pyrazole moiety at the 4-position.
  • Installation of the cyclopropylamino group at the 2-position.
  • Formation of the methyl ester functionality.

These steps are often carried out sequentially, with careful control of stereochemistry and reaction conditions to ensure high purity and yield.

Synthesis of the Butanoate Backbone with Pyrazole Substitution

A common approach involves starting from a suitable amino acid or amino acid derivative, such as 2-aminoalkanoic acids, which can be functionalized at the 4-position with a pyrazole ring. The pyrazole substituent is typically introduced via nucleophilic substitution or coupling reactions using pyrazole derivatives.

For example, the reaction of an appropriate 4-halobutanoate derivative with 1H-pyrazole under basic conditions can yield the 4-(1H-pyrazol-1-yl)butanoate intermediate.

Introduction of the Cyclopropylamino Group

The cyclopropylamino substituent at the 2-position is generally introduced via amination reactions using cyclopropylamine. This can be achieved by:

  • Nucleophilic substitution of a leaving group at the 2-position with cyclopropylamine.
  • Reductive amination of a 2-oxo intermediate with cyclopropylamine.

A typical method involves the reaction of a 2-keto ester or 2-halo ester intermediate with cyclopropylamine under controlled conditions to form the 2-(cyclopropylamino) derivative.

Esterification to Form the Methyl Ester

The methyl ester functionality is often introduced either by:

  • Direct esterification of the corresponding acid with methanol in the presence of acid catalysts.
  • Using methyl ester derivatives of amino acids or intermediates as starting materials.

Representative Multi-Step Synthesis from Patent Literature

A detailed multi-step synthesis relevant to this class of compounds is described in patent US8143448B2, which outlines the preparation of cyclopropylamino-containing hydroxyalkanamide derivatives, useful as intermediates for related compounds.

Summary of Key Steps:
Step Description Conditions/Notes
1 Preparation of (S)-benzyl-2-(dibenzylamino)alkanoate derivatives by reaction of (S)-2-aminoalkanoic acid with benzyl halides in basic aqueous solution Temperature: 0-5°C initially, then 85-95°C; bases such as NaOH and K2CO3 used
2 Hydrolysis of benzyl-protected intermediates to yield (S)-2-(dibenzylamino)alkanoic acids Protic solvent (methanol), base (NaOH), reflux for 6-24 h
3 Conversion of dibenzylamino acids to N-methoxy-N-methyl amides via amide coupling reagents Use of coupling agents such as HATU and bases like diisopropylethylamine
4 Reduction of N-methoxy-N-methyl amides to aldehydes with lithium aluminum hydride (LiAlH4) Carried out in tetrahydrofuran (THF) at low temperature
5 Reaction of aldehydes with cyclopropylisocyanide and acetic acid in inert solvents (e.g., dichloromethane) to form cyclopropylamino derivatives Multicomponent Ugi-type reaction
6 Hydrogenation of dibenzylamino groups to cyclopropylamino groups using palladium catalysts under hydrogen atmosphere Catalysts: Pd(OH)2 or Pd/C; solvents: methanol or ethanol; pressure: 40-60 psi hydrogen

This synthetic route, while developed for hydroxyalkanamide derivatives, provides a robust framework for synthesizing cyclopropylamino-substituted compounds structurally related to this compound.

Data Tables Summarizing Preparation Parameters

Step Reagents/Intermediates Solvent Catalyst/Conditions Temperature Time Yield/Notes
1 (S)-2-aminoalkanoic acid, benzyl halide, bases Aqueous solution NaOH, K2CO3 0-5°C initially, then 85-95°C Several hours Benzyl-protected amino acid derivative
2 Benzyl-protected derivative Methanol NaOH Reflux 6-24 hours Hydrolyzed dibenzylamino acid
3 Dibenzylamino acid, coupling reagents DCM/DMF mixture HATU, DIPEA Room temperature Hours Formation of N-methoxy-N-methyl amide
4 N-methoxy-N-methyl amide THF LiAlH4 0-25°C Hours Reduction to aldehyde
5 Aldehyde, cyclopropylisocyanide, acetic acid Methylene chloride None (multicomponent reaction) Room temperature Hours Formation of cyclopropylamino intermediate
6 Dibenzylamino intermediate Methanol/Ethanol Pd(OH)2 or Pd/C, H2 (40-60 psi) Room temperature Several hours Hydrogenolysis to cyclopropylamino

Analysis and Notes on Preparation

  • The synthetic route is modular, allowing for variation in the pyrazole substituent and the aminoalkanoate backbone.
  • Protection and deprotection steps (e.g., benzyl groups) are critical for controlling selectivity and yield.
  • The use of palladium-catalyzed hydrogenation is a key step for converting dibenzylamino groups to cyclopropylamino groups, providing clean conversion under mild conditions.
  • Coupling reagents such as HATU enable efficient formation of amide bonds in intermediate steps.
  • The multicomponent reaction involving cyclopropylisocyanide is an elegant method to introduce the cyclopropylamino functionality.
  • Reaction conditions such as temperature and solvent choice are optimized to balance reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate, a comparison is drawn with 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid, another pyrazole-based compound listed in the same supplier database . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property This compound 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid
Core Structure Pyrazole ring with butanoate ester and cyclopropylamino Pyrazole ring with carboxylic acid and methylphenyl
Key Functional Groups Ester (-COOCH₃), cyclopropane Carboxylic acid (-COOH), methylphenyl (-C₆H₄CH₃)
Lipophilicity Higher (due to ester group) Lower (polar carboxylic acid)
Potential Applications Drug candidates (enhanced membrane permeability) Agrochemicals (polar interactions with targets)
Synthesis Challenges Steric hindrance from cyclopropane Acid stability and purification difficulties
Commercial Status Discontinued Discontinued

Key Differences and Implications

Functional Groups: The ester group in this compound likely improves bioavailability compared to the carboxylic acid in 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid, which may limit membrane permeability due to ionization at physiological pH . The cyclopropylamino group introduces steric and electronic effects that could enhance metabolic stability or target binding specificity, whereas the methylphenyl group in the comparator compound may favor π-π stacking interactions in agrochemical targets .

Synthetic Accessibility :

  • Both compounds are listed as discontinued, suggesting challenges in synthesis or scalability. The cyclopropane ring in the target compound requires specialized reagents (e.g., Simmons-Smith conditions), while the carboxylic acid group in the comparator may complicate purification due to zwitterionic behavior .

Structural Characterization :

  • While neither compound’s crystallographic data is directly provided in the evidence, programs like SHELXL (used for small-molecule refinement) and SHELXE (for experimental phasing) are critical tools for resolving such structures . These methods enable precise determination of bond angles and conformations, which are vital for understanding structure-activity relationships.

Biological Activity

Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing information from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropylamino group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C10H14N4O2C_{10}H_{14}N_{4}O_2, and it features a butanoate ester structure that may enhance its solubility and bioavailability.

This compound interacts with biological targets such as enzymes and receptors. The presence of the pyrazole ring allows for potential interactions with various signaling pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit bacterial growth by interfering with essential metabolic pathways. This compound may share similar properties, warranting investigation through in vitro assays.

Anticancer Potential

Several studies have explored the anticancer efficacy of pyrazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This compound's structure suggests it could also exhibit such activities.

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been documented in literature. Research suggests that these compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage. Investigating the neuroprotective effects of this compound could provide insights into its therapeutic applications for neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various pyrazole derivatives, this compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that this compound induced G0/G1 phase arrest in human cancer cell lines, leading to increased apoptosis rates. The study highlighted the compound's ability to activate caspase pathways.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate?

A plausible synthesis involves a multi-step approach:

Cyclopropane amine coupling : React cyclopropylamine with a suitable ester precursor (e.g., methyl 4-bromobutanoate) under nucleophilic substitution conditions.

Pyrazole introduction : Employ a Mitsunobu reaction or copper-catalyzed coupling to attach the 1H-pyrazole moiety at the C4 position.

Esterification : Finalize the methyl ester group via acid-catalyzed esterification if not already in place.
Methodological Note : For hydrolysis steps, refer to NaOH-mediated ester cleavage under mild conditions (10 wt%, room temperature, pH adjustment with acetic acid) as validated in analogous ester-to-acid conversions .

Q. How should researchers characterize this compound’s purity and structure?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) to confirm cyclopropane (δ ~0.5–1.5 ppm) and pyrazole (δ ~7.5–8.5 ppm) signals.
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns.
    Reference Data : Similar pyrazole derivatives exhibit melting points of 120–140°C and CAS RNs with defined purity standards (e.g., 97% by HPLC) .

Q. What are the critical stability considerations for this compound?

  • Thermal Stability : Store at –20°C in inert atmosphere; analogs degrade above 100°C (e.g., decomposition observed at 139–140°C in thiazole-benzoic acid derivatives) .
  • Hydrolytic Sensitivity : Ester groups may hydrolyze under basic conditions; monitor pH during storage.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • X-ray Crystallography : Resolve ambiguous proton environments (e.g., cyclopropane ring strain) by single-crystal analysis, as demonstrated for platinum-pyrazolyl complexes .
  • DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G*) to validate assignments.

Q. What strategies optimize yield in the cyclopropane-amine coupling step?

  • Catalyst Screening : Test palladium or copper catalysts for C–N bond formation; optimize solvent (DMF vs. THF) and temperature (60–80°C).
  • Kinetic Analysis : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps.
    Data from Analogs : Copper-catalyzed couplings achieve ~70–85% yields in pyrazole-thiazole systems .

Q. How does steric hindrance from the cyclopropane group affect reactivity?

  • Computational Modeling : Perform MD simulations to assess steric effects on nucleophilic attack at the ester carbonyl.
  • Experimental Probes : Compare reaction rates with non-cyclopropane analogs (e.g., ethylamino derivatives) under identical conditions.

Safety and Compliance

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy from pyrazole derivatives .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to institutional guidelines.

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